4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOZAUNXKSBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Isocyanate Coupling
A widely cited method involves treating 1-(3-trifluoromethylphenyl)piperazine with an isocyanate (e.g., phenyl isocyanate) in ethanol under reflux. This one-step protocol yields the carboxamide directly.
Example Protocol (Adapted from):
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Reactants:
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1-(3-Trifluoromethylphenyl)piperazine (5.0 mmol)
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Phenyl isocyanate (5.5 mmol)
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Conditions:
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Solvent: Ethanol (10 mL)
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Temperature: Reflux (78°C)
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Duration: 1–2 hours
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Workup: Precipitation with water, filtration, and crystallization from aqueous ethanol.
Mechanistic Insight:
The piperazine’s secondary amine attacks the electrophilic carbon of the isocyanate, forming a urea intermediate that rearranges to the carboxamide. The trifluoromethyl group’s electron-withdrawing nature enhances the aromatic ring’s electrophilicity, facilitating substitution.
Carbodiimide-Mediated Coupling
For substrates sensitive to isocyanates, carbodiimides (e.g., DCC or EDCI) activate carboxylic acids for coupling with piperazine. This method is advantageous for introducing diverse carboxamide substituents.
Example Protocol (Adapted from):
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Reactants:
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4-Nitrophenylacetic acid (5.0 mmol)
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1-(3-Trifluoromethylphenyl)piperazine (5.0 mmol)
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EDCI (5.5 mmol)
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Conditions:
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Solvent: Ethyl acetate/DMF (4:1)
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Temperature: Ambient (25°C)
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Duration: 12–18 hours
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Workup: Aqueous NaHCO3 wash, solvent evaporation, and column chromatography.
Alternative Routes: Thiourea Intermediate Conversion
A patent-pending approach involves thiourea intermediates, which are oxidized to carboxamides. This method, while less common, avoids handling volatile isocyanates.
Example Protocol (Adapted from):
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Reactants:
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1-(3-Trifluoromethylphenyl)piperazine (5.0 mmol)
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Ethyl isothiocyanate (5.5 mmol)
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Conditions:
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Solvent: Ethanol (8 mL)
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Temperature: Reflux (1 hour)
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Oxidation:
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Treat with H2O2 (30%) in acetic acid at 50°C for 3 hours.
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Structural and Crystallographic Insights
X-ray crystallography of analogous compounds (e.g., N-ethyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide) reveals key structural features:
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Piperazine Ring Conformation: Chair conformation with substituents in equatorial positions.
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Bond Lengths:
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C–N (piperazine): 1.343–1.348 Å
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C=O (carboxamide): 1.230 Å
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Dihedral Angles: 34° between the piperazine and trifluoromethylphenyl planes, minimizing steric strain.
Industrial-Scale Synthesis and Patent Methodologies
IDORSIA Pharmaceuticals’ patents highlight scalable methods for piperazine carboxamides, emphasizing crystalline form isolation for pharmaceutical applications.
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Crystallization Solvents: Ethanol/water mixtures yield high-purity (>99%) crystalline products.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps in intermediate synthesis.
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Yield Optimization:
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Multi-step reactions achieve cumulative yields of 65–70% at kilogram scale.
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Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Isocyanate Coupling | Ethanol, reflux | 90–94% | >95% | High |
| Carbodiimide-Mediated | EtOAc/DMF, ambient | 75–82% | 90–93% | Moderate |
| Thiourea Oxidation | H2O2/AcOH, 50°C | 85–88% | 88–90% | Low |
Advantages of Isocyanate Route:
Challenges:
Chemical Reactions Analysis
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Research
Neurological Disorders
This compound has been identified as a potential lead molecule for the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as anxiety, depression, and schizophrenia. Research indicates that compounds with similar structures can exhibit selective serotonin reuptake inhibition and dopamine receptor modulation, which are crucial in addressing these disorders .
Cancer Therapy
The compound also shows promise in cancer therapy. It has been reported that derivatives of piperazine compounds can inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis. Specifically, this compound can act as a modulator of protein kinase activity, which is vital for cancer cell survival and growth .
Synthesis and Derivative Development
Synthesis Techniques
The synthesis of this compound involves multi-step reactions that typically include the formation of piperazine rings and the introduction of trifluoromethyl groups. Various synthetic pathways have been explored to enhance yield and purity, making this compound more accessible for research and development purposes .
Derivative Exploration
Research has also focused on synthesizing analogs of this compound to improve its pharmacological properties. For instance, modifications to the piperazine ring or the introduction of different substituents on the phenyl group can yield compounds with enhanced efficacy or reduced side effects. This approach is particularly relevant in optimizing drug candidates for specific therapeutic targets .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases that regulate cell cycle progression and apoptosis .
Animal Models
Preclinical studies using animal models have shown promising results in terms of safety and efficacy. These studies are crucial for determining the therapeutic window and potential side effects before advancing to human trials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurological Effects | Demonstrated modulation of serotonin receptors leading to reduced anxiety-like behavior in rodent models. |
| Study B | Cancer Cell Lines | Showed IC50 values indicating effective inhibition of proliferation in breast cancer cell lines. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route that increased yield by 30% compared to previous methods. |
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It has been shown to bind to various receptors, including serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C), where it functions as an agonist or antagonist depending on the receptor subtype . This interaction leads to modulation of neurotransmitter release and subsequent physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Structural and Functional Differences:
Substituent Position and Electronic Effects: The target compound lacks the quinazolinone moiety present in A14 (), which may reduce steric hindrance and alter binding to enzymatic targets . YM-92088 incorporates a cyano group at the 4-position of the phenyl ring, enhancing its antagonistic potency at androgen receptors compared to simpler trifluoromethyl derivatives .
Biological Activity :
- PF-04457845 and related FAAH inhibitors () feature pyridyloxy-benzylidene groups, which are critical for targeting fatty acid amide hydrolase, unlike the target compound’s simpler arylpiperazine structure .
- 18e () demonstrates antileishmanial activity due to its bulky bis(trifluoromethyl)benzyloxy group, highlighting how extended substituents improve selectivity for parasitic enzymes .
Physical Properties: Melting points for analogs like A14 (~198–200°C) suggest higher crystallinity compared to the target compound, likely due to the quinazolinone moiety enhancing intermolecular interactions .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Profiles:
- The target compound’s trifluoromethyl group enhances enzyme binding affinity compared to methoxy-substituted analogs, as seen in aspartate aminotransferase inhibition (14,000 nM vs. 100,000 nM) .
Receptor Interactions:
- YM-92088’s cyano group and fluorophenyl carboxamide contribute to its androgen receptor antagonism, achieving submicromolar IC₅₀ values .
- Simpler analogs like the target compound may lack such specificity due to the absence of electron-withdrawing groups.
Biological Activity
4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide, also known by its chemical identifier CAS No. 85474-82-4, is a piperazine derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, linked to a piperazine core with a carboxamide functional group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H13F3N2O |
| Molecular Weight | 270.24 g/mol |
| CAS Number | 85474-82-4 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on related piperazine derivatives have demonstrated their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. These compounds function as inhibitors of essential bacterial enzymes, such as Sfp-PPTase, which are critical for bacterial viability and pathogenicity .
Anticancer Potential
The anticancer activity of piperazine derivatives has been explored extensively. In vitro studies have shown that certain analogs can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study highlighted that derivatives with similar structural motifs displayed cytotoxic effects against leukemia and melanoma cell lines at low concentrations . The mechanism of action often involves targeting microtubule dynamics, which is crucial for mitotic progression.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It has been identified as a reversible noncompetitive inhibitor of Sfp-PPTase, indicating that it can bind to the enzyme without competing with the substrate directly . This interaction leads to disrupted metabolic pathways in bacteria, thereby exhibiting antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents on the phenyl group can significantly influence potency and selectivity. For instance:
- Substituent Effects : The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity while maintaining selectivity towards bacterial enzymes over human counterparts .
- Piperazine Modifications : Altering the piperazine core can affect both solubility and biological activity. For example, replacing the piperazine with other cyclic amines may lead to loss of activity .
Case Studies
- Antibacterial Activity : A high-throughput screening identified several compounds structurally related to this compound that inhibited Sfp-PPTase with submicromolar potency. These findings suggest potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics .
- Cancer Inhibition : In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation by targeting microtubule dynamics. The compounds showed promising results in reducing tumor growth in xenograft models, indicating their potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, and what reagents/conditions are critical for optimizing yield?
The synthesis typically involves coupling a piperazine core with substituted phenyl groups. Key steps include:
- Nucleophilic substitution : Reacting 1-(3-trifluoromethylphenyl)piperazine (CAS 15532-75-9) with carbamoyl chlorides in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates, followed by acidic cleavage (e.g., trifluoroacetic acid) .
- Purification : Flash chromatography with ethyl acetate/hexane mixtures or crystallization from ether .
Optimization requires strict anhydrous conditions and stoichiometric control of carbamoyl chloride to avoid side reactions .
Q. What analytical techniques are essential for characterizing the structural purity of this compound?
- NMR spectroscopy : H and C NMR confirm the piperazine ring geometry and trifluoromethylphenyl substitution. For example, aromatic protons resonate at δ 7.01–7.33 ppm, while piperazine CH groups appear at δ 2.37–3.78 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 365.1351 for CHFNO) .
- X-ray crystallography : Resolves bond angles and torsional strain in the piperazine-carboxamide linkage, critical for SAR studies .
Advanced Research Questions
Q. How does the trifluoromethylphenyl group influence the compound’s bioactivity and selectivity in receptor-binding assays?
The 3-trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability, promoting interactions with hydrophobic pockets in target proteins. For example:
- Androgen receptor (AR) antagonism : The CF group increases binding affinity (IC = 0.47 μM) by forming van der Waals contacts with AR’s Leu704 and Gln711 residues .
- Antimicrobial activity : Derivatives with this group show moderate activity against Candida albicans (MIC = 16 μg/mL) by inhibiting fungal CYP51 enzymes .
Contradictions in reported activities (e.g., anticancer vs. antimicrobial) may arise from assay conditions (e.g., pH, serum proteins) or structural variations in the carboxamide side chain .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and off-target effects?
- Molecular docking : AutoDock Vina or Schrödinger Glide can model interactions with AR or CYP450 isoforms. For instance, docking into CYP5122A1 (Leishmania) reveals hydrogen bonding with Thr318 and π-π stacking with Phe145 .
- ADMET prediction : Tools like SwissADME estimate moderate GI absorption (TPSA = 65 Å) but poor blood-brain barrier (BBB) penetration due to the carboxamide’s polarity .
- MD simulations : Reveal conformational flexibility of the piperazine ring, which may explain variable binding kinetics across isoforms .
Q. How can researchers resolve discrepancies in reported cytotoxicity data between in vitro and in vivo models?
- In vitro limitations : Serum-free assays may overestimate potency (e.g., IC = 2 μM in HeLa cells) due to unaccounted protein binding .
- In vivo validation : Administering 10–50 mg/kg doses in rodent models with LC-MS/MS monitoring shows reduced efficacy from first-pass metabolism (e.g., glucuronidation of the carboxamide) .
- Mitigation strategies : Prodrug approaches (e.g., esterification of the carboxamide) improve bioavailability in pharmacokinetic studies .
Q. What methodologies optimize solubility and stability for in vivo applications?
- Co-solvent systems : Use 10% DMSO/90% corn oil for intravenous delivery, maintaining >90% stability over 24 hours at 4°C .
- Salt formation : Hydrochloride salts increase aqueous solubility (from 0.1 mg/mL to 5 mg/mL) without altering receptor affinity .
- Lyophilization : Freeze-drying with mannitol (1:1 ratio) preserves integrity during long-term storage (−80°C, 12 months) .
Q. How do structural modifications to the piperazine ring affect SAR in kinase inhibition?
- Ring expansion : Replacing piperazine with homopiperazine reduces IC against JAK2 (from 1.2 μM to 0.8 μM) due to improved hydrophobic fit .
- Substitution patterns : Adding a 4-fluorobenzyl group (as in [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives) enhances selectivity for tyrosine kinases (e.g., 10-fold over serine/threonine kinases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
